molecular formula C20H18N4O2S B7736337 4-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B7736337
M. Wt: 378.4 g/mol
InChI Key: JOVGEVXJJHUVIE-UHFFFAOYSA-N
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Description

4-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    2,5-Dimethoxyphenyl derivatives: These compounds share the 2,5-dimethoxyphenyl group and may have similar chemical properties and reactivity.

    Pyrimidine derivatives: Compounds with a pyrimidine ring structure, which may exhibit similar biological activity and applications.

Uniqueness

4-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,5-dimethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-25-14-9-10-17(26-2)16(11-14)22-19-15(12-21)18(23-20(24-19)27-3)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVGEVXJJHUVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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